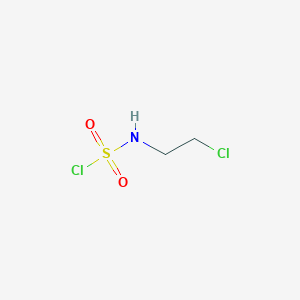
7-Chloro-8-methylquinoline-3-carboxylic acid
説明
7-Chloro-8-methylquinoline-3-carboxylic acid is a solid compound with a white to pale yellow crystalline form . It is an organic acid that can produce protons and has a strong acidity, capable of reacting with bases to form corresponding salts . It is often used as a reagent and intermediate in organic synthetic chemistry .
Synthesis Analysis
The synthesis methods for 7-Chloro-8-methylquinoline-3-carboxylic acid are diverse. A common method involves the reaction of the corresponding methylquinoline with chlorine . The specific reaction process and conditions can be referred to in relevant literature .Molecular Structure Analysis
The molecular formula of 7-Chloro-8-methylquinoline-3-carboxylic acid is C11H8ClNO2 . Its molecular weight is 221.64 . The SMILES string representation is Cc1c(Cl)ccc2cc(cnc12)C(O)=O .Chemical Reactions Analysis
As an organic acid, 7-Chloro-8-methylquinoline-3-carboxylic acid can produce protons and has a strong acidity, which allows it to react with bases to form corresponding salts .Physical And Chemical Properties Analysis
7-Chloro-8-methylquinoline-3-carboxylic acid is a solid at room temperature and has a low solubility. It is insoluble in water but soluble in some organic solvents such as ethanol and dimethyl sulfoxide . It has a density of 1.406g/cm³ , a melting point of 244°C , a boiling point of 416°C at 760 mmHg , and a flash point of 205.4°C . Its vapor pressure is 1.15E-07mmHg at 25°C , and its refractive index is 1.669 .科学的研究の応用
Photodegradation Studies
7-Chloro-8-methylquinoline-3-carboxylic acid, a quinolinecarboxylic herbicide, has been studied for its photodegradation properties. Investigations in aqueous solution under different irradiation wavelengths, including sunlight and UV light, reveal its behavior under these conditions. Notably, the presence of titanium dioxide (TiO2) significantly impacts the mineralization of this compound (Pinna & Pusino, 2012).
Photophysical Properties
Research on the photophysical properties of certain phosphine copper(I) complexes involving derivatives of 8-hydroxyquinoline carboxylic acid has been conducted. This includes the study of their emissions, excited life times, and quantum yields, providing insights into their potential applications in various fields (Małecki et al., 2015).
Antibacterial Properties
Studies on the antibacterial properties of new 8-nitrofluoroquinolone derivatives, which include the synthesis of compounds related to 7-Chloro-8-methylquinoline-3-carboxylic acid, reveal significant antibacterial activity against various strains. This highlights the potential application of these compounds in developing new antibacterial agents (Al-Hiari et al., 2007).
Chemical Synthesis and Reactivity
There is extensive research focusing on the synthesis and chemical reactivity of various quinoline carboxylic acid derivatives, including studies on bromination, lactamization, and the formation of phosphorescent compounds. These studies contribute to a deeper understanding of the chemical behavior of 7-Chloro-8-methylquinoline-3-carboxylic acid and its analogs in different conditions and applications (Gracheva & Tochilkin, 1980).
Safety and Hazards
7-Chloro-8-methylquinoline-3-carboxylic acid is relatively stable under general operating conditions . As an organic compound, it has a certain level of toxicity and care should be taken to avoid contact with skin, eyes, and mucous membranes . During operation, appropriate personal protective equipment should be worn, including laboratory gloves, goggles, and lab coats . Eating and smoking are strictly prohibited during operation . In case of accidental contact or ingestion, seek medical attention immediately and bring the corresponding safety data .
作用機序
Pharmacokinetics
The compound is a solid at room temperature and has a low solubility in water, but it can dissolve in some organic solvents such as ethanol and DMSO . These properties may affect its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Chloro-8-methylquinoline-3-carboxylic acid . For instance, the compound’s solubility can be affected by the pH of the environment, which can in turn influence its absorption and distribution in the body. Additionally, temperature and humidity may affect the stability of the compound .
特性
IUPAC Name |
7-chloro-8-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-9(12)3-2-7-4-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPHIRMIGFRUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589166 | |
| Record name | 7-Chloro-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methylquinoline-3-carboxylic acid | |
CAS RN |
948290-52-6 | |
| Record name | 7-Chloro-8-methyl-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948290-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948290-52-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024901.png)

![4-Chloro-3-(5-[(e)-2-nitrovinyl]-2-furyl)benzoic acid](/img/structure/B3024904.png)



